molecular formula C12H9N3O4S2 B2466036 3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 1154239-90-3

3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No. B2466036
CAS RN: 1154239-90-3
M. Wt: 323.34
InChI Key: GOHHDOBWJVKUNO-UHFFFAOYSA-N
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Description

“3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1154239-90-3 . It has a molecular weight of 323.35 . The IUPAC name for this compound is 3-[(1H-indazol-7-ylamino)sulfonyl]-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The InChI code for “3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid” is 1S/C12H9N3O4S2/c16-12(17)11-9(4-5-20-11)21(18,19)15-8-3-1-2-7-6-13-14-10(7)8/h1-6,15H,(H,13,14)(H,16,17) .

Scientific Research Applications

  • Synthesis and Characterization :

    • Thiophene-containing compounds, including derivatives of 3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid, have been synthesized and characterized for their unique structural properties. These compounds exhibit potential biological activities and serve as intermediates for further chemical reactions (Mabkhot et al., 2017).
  • Antibacterial and Antifungal Properties :

    • Certain derivatives have shown promising results as antibacterial and antifungal agents. For example, studies on novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have revealed significant activity against bacterial strains and fungi (Mabkhot et al., 2017).
  • Catalytic Applications in Synthesis :

    • These compounds have been used as catalysts in various chemical reactions. For instance, they have been employed in the synthesis of different derivatives like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives (Zolfigol et al., 2015).
  • Solid Phase Preparation and Drug Development :

    • Research has been conducted on the solid phase preparation of indazole derivatives, which are significant due to the presence of the indazole core in many biologically active compounds (Figuera et al., 2008).
  • Potential in Pharmacology :

    • Several studies have explored the use of these compounds in pharmacology, particularly in the development of antifungal, anti-inflammatory, and analgesic drugs. For example, derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Reddy et al., 2015).

Mechanism of Action

While the specific mechanism of action for “3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid” is not mentioned, it’s worth noting that indazole-containing compounds have been found to inhibit the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation .

It is stored at room temperature .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(1H-indazol-7-ylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4S2/c16-12(17)11-9(4-5-20-11)21(18,19)15-8-3-1-2-7-6-13-14-10(7)8/h1-6,15H,(H,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHHDOBWJVKUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(SC=C3)C(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid

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